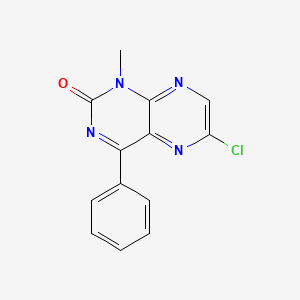
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with a suitable aldehyde or ketone.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Phenylation: The phenyl group at the 4-position can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or aniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions may replace the chlorine atom with various nucleophiles.
科学研究应用
Chemistry: As a building block for the synthesis of more complex pteridine derivatives.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one would depend on its specific biological or chemical activity. Generally, pteridine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
6-Chloro-1-methylpteridin-2(1H)-one: Lacks the phenyl group at the 4-position.
1-Methyl-4-phenylpteridin-2(1H)-one: Lacks the chlorine atom at the 6-position.
6-Chloro-4-phenylpteridin-2(1H)-one: Lacks the methyl group at the 1-position.
Uniqueness
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pteridine core, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
63352-29-4 |
|---|---|
分子式 |
C13H9ClN4O |
分子量 |
272.69 g/mol |
IUPAC 名称 |
6-chloro-1-methyl-4-phenylpteridin-2-one |
InChI |
InChI=1S/C13H9ClN4O/c1-18-12-11(16-9(14)7-15-12)10(17-13(18)19)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI 键 |
WROBKXYWRJFVGS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=C(N=C2C(=NC1=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
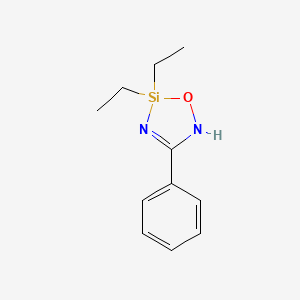
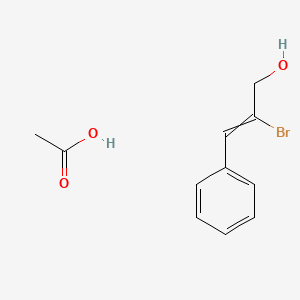

![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
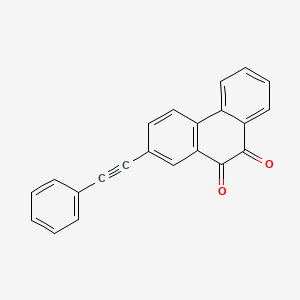
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
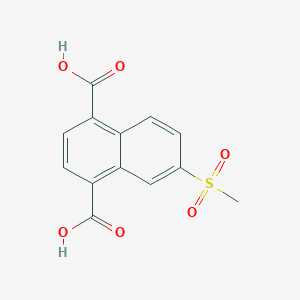

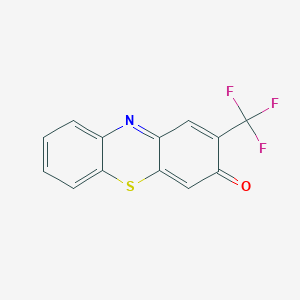
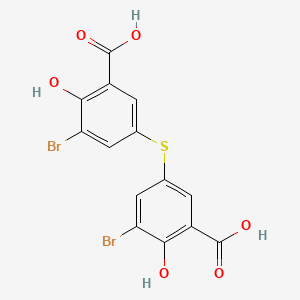
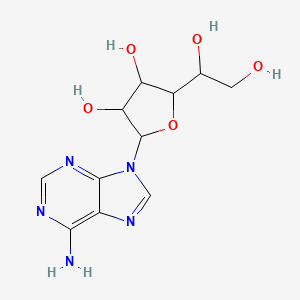
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)

